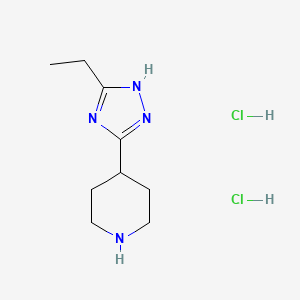

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride

Description

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride (molecular formula: C₉H₁₆N₄·2HCl) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with an ethyl group at position 4. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical studies. Key structural attributes include:

Properties

IUPAC Name |

4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4.2ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;;/h7,10H,2-6H2,1H3,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJOZKBWNLWFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride typically involves the reaction of piperidine derivatives with triazole compounds. One common method is the use of “Click” chemistry, which involves the cycloaddition of azides and alkynes to form triazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Triazole Derivatives

Substituent Variations on the Triazole Ring

4-(4-Propyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride Structure: Propyl substituent at position 4 of the 4H-triazole ring. This compound was discontinued, suggesting possible issues with efficacy or toxicity .

3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride

- Structure : Ethyl substituent at position 4 of the 4H-triazole; triazole attached to piperidine at position 3.

- Molecular Formula : C₉H₁₈Cl₂N₄

- Key Differences : Positional isomerism (3- vs. 4-substitution on piperidine) may influence receptor binding or metabolic stability .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

- Structure : Phenyl substituent on the triazole.

- Molecular Formula : C₁₃H₁₇ClN₄

- Key Differences : The bulky phenyl group enhances aromatic interactions but reduces solubility compared to ethyl .

Heterocycle Replacements

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine Dihydrochloride

- Structure : Oxadiazole replaces triazole; additional pyrimidine-piperazine moiety.

- Molecular Formula : C₁₃H₁₈Cl₂N₆O

- Key Differences : Oxadiazole is a bioisostere of triazole, offering similar electronic properties but distinct hydrogen-bonding capabilities. The extended structure may target different enzymes or receptors .

Physicochemical and Structural Comparisons

Q & A

Q. What are the recommended synthetic routes for 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as hydrazine derivatives with carbonyl compounds. Key steps include:

- Cyclization : Reacting 4-piperidinecarboxylic acid derivatives with ethyl-substituted hydrazines under reflux in ethanol or acetonitrile.

- Salting : Treating the free base with HCl to form the dihydrochloride salt.

Q. Critical Parameters :

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Ethyl hydrazine, EtOH | Reflux, 6h | 65–75 |

| Salting | HCl (2M) | RT, 2h | >90 |

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

- NMR : and NMR verify the triazole and piperidine ring connectivity. Key peaks:

- HPLC : Purity >98% using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 239.14 (CHClN) .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved for this compound?

Methodological Answer: Data contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination) and NCI-60 panels for anticancer screening.

- Structural Validation : Compare activity against analogs (e.g., 4-(4-methyl-triazol-3-yl)piperidine derivatives) to isolate substituent effects.

- Mechanistic Studies : Conduct target engagement assays (e.g., enzyme inhibition for antimicrobial activity vs. apoptosis markers for anticancer effects) .

Q. Table 2: Biological Activity Comparison

| Assay Type | Activity (IC) | Reference Compound |

|---|---|---|

| Antimicrobial (E. coli) | 12.5 μM | Ciprofloxacin (0.5 μM) |

| Anticancer (HeLa) | 8.7 μM | Doxorubicin (0.3 μM) |

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS-targeted studies?

Methodological Answer: Key modifications to enhance blood-brain barrier (BBB) penetration:

Q. Experimental Workflow :

logP Measurement : Shake-flask method with octanol/water partitioning.

In Vivo BBB Permeability : Radiolabeled compound tracking in rodent models.

Q. How do computational tools predict retrosynthetic pathways for novel derivatives?

Methodological Answer: AI-driven platforms (e.g., Reaxys, Pistachio) apply heuristic algorithms to prioritize routes:

- Step 1 : Input target structure into the tool (e.g., SMILES:

CN1C=NN=C1C2CCNCC2.Cl.Cl). - Step 2 : Filter pathways by atom economy (>70%) and step count (≤3 steps).

- Step 3 : Validate top routes experimentally (e.g., one-step cyclization vs. multi-step functionalization) .

Q. Table 3: Retrosynthesis Pathway Evaluation

| Route | Steps | Atom Economy (%) | Feasibility Score |

|---|---|---|---|

| A | 1 | 85 | High |

| B | 3 | 62 | Moderate |

Data Contradiction Analysis

Q. Why do solubility studies report discrepancies between aqueous and DMSO solutions?

Methodological Answer: Variability arises from:

Q. Resolution Protocol :

- Standardized Solvents : Pre-dry DMSO with molecular sieves.

- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time.

Q. What safety protocols are critical for handling this compound in electrophysiology studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.